![molecular formula C14H21N3O B1520427 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide CAS No. 1184785-26-9](/img/structure/B1520427.png)
3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide
概要
説明
3-Amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, an amino group, and a butanamide moiety, making it a versatile molecule for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 3-nitrobenzene with pyrrolidine under acidic conditions to form 3-(pyrrolidin-1-yl)aniline. This intermediate is then subjected to amination with butanamide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound has been investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It can be utilized in the development of new materials and chemical processes.
作用機序
3-Amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is similar to other compounds containing the pyrrolidine ring and amino group, such as 3-amino-1-(pyrrolidin-1-yl)propan-1-one and 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one. its unique combination of functional groups and structural features sets it apart, making it a valuable compound for specific applications.
類似化合物との比較
3-Amino-1-(pyrrolidin-1-yl)propan-1-one
3-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
特性
IUPAC Name |
3-amino-N-(3-pyrrolidin-1-ylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(15)9-14(18)16-12-5-4-6-13(10-12)17-7-2-3-8-17/h4-6,10-11H,2-3,7-9,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFLLHGLGKOYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



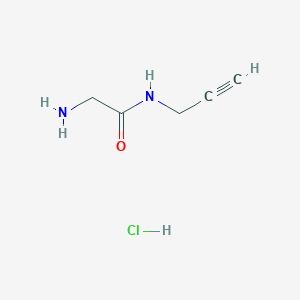
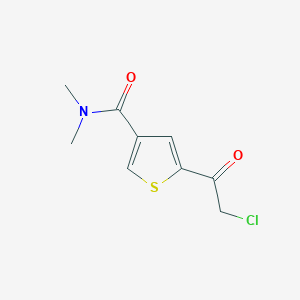
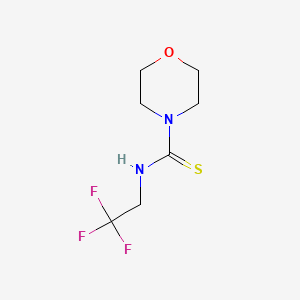

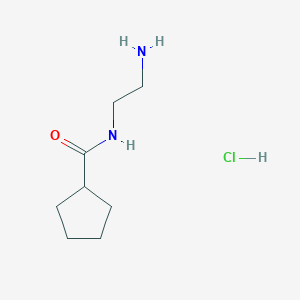

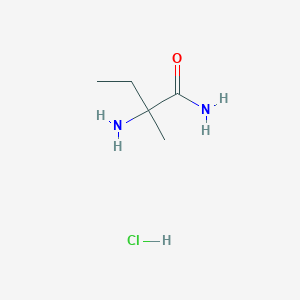
![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)
![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)

![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)
![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)
![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)
